CID 57350054
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4563-84-2 |
|---|---|
Molecular Formula |
C10H11N3NaO3S |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
sodium (4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)azanide |
InChI |
InChI=1S/C10H11N3O3S.Na/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13); |
InChI Key |
CFNQJJGJKVHAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Other CAS No. |
4563-84-2 |
Origin of Product |
United States |
Molecular Mechanisms of Antimicrobial Action
Inhibition of Folic Acid Biosynthesis Pathway.drugbank.commedchemexpress.commsdmanuals.comwikipedia.orgresearchgate.net
Sulfamethoxazole (B1682508) exerts its effect by interfering with the initial steps of folic acid production. drugbank.comjamanetwork.comfda.gov
The key enzyme targeted by sulfamethoxazole is dihydropteroate (B1496061) synthase (DHPS). drugbank.commhmedical.commedchemexpress.comresearchgate.nettandfonline.com This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) and pteridine (B1203161) to dihydropteroic acid, a precursor to dihydrofolic acid. mhmedical.comtoku-e.com By inhibiting DHPS, sulfamethoxazole effectively halts the production of dihydrofolic acid, a critical intermediate in the folic acid pathway. drugbank.comjamanetwork.com
The inhibitory action of sulfamethoxazole on DHPS is a classic example of competitive antagonism. drugbank.commhmedical.commedchemexpress.comtandfonline.com Due to its structural similarity to PABA, sulfamethoxazole can bind to the active site of the DHPS enzyme. drugbank.combiocrick.comjamanetwork.com This competition prevents PABA from binding, thereby blocking the synthesis of dihydropteroic acid. mhmedical.comtoku-e.com
Interactive Table: Key Components in Folic Acid Synthesis Inhibition
| Component | Role | Interaction with Sulfamethoxazole |
|---|---|---|
| Para-Aminobenzoic Acid (PABA) | A natural substrate required for bacterial folic acid synthesis. | Sulfamethoxazole, due to its structural similarity, competes with PABA for the active site of the DHPS enzyme. drugbank.combiocrick.comjamanetwork.com |
| Dihydropteroate Synthase (DHPS) | The bacterial enzyme that catalyzes the conversion of PABA to dihydropteroic acid. mhmedical.comtoku-e.com | Sulfamethoxazole competitively inhibits DHPS, preventing the formation of dihydropteroic acid. drugbank.commhmedical.commedchemexpress.comtandfonline.com |
Synergistic Interactions with Dihydrofolate Reductase Inhibitors (e.g., Trimethoprim).nih.govmedchemexpress.commsdmanuals.com
To enhance its antimicrobial effect and combat the development of bacterial resistance, sulfamethoxazole is frequently administered in combination with trimethoprim (B1683648), a dihydrofolate reductase inhibitor. drugbank.commsdmanuals.comtoku-e.com This combination results in a synergistic effect, meaning the combined antimicrobial activity is greater than the sum of the individual activities of each drug. wikipedia.orgresearchgate.netspringernature.com
The combination of sulfamethoxazole and trimethoprim employs a dual-target inhibition strategy, blocking two sequential steps in the bacterial folic acid biosynthesis pathway. msdmanuals.comtoku-e.comspringernature.com While sulfamethoxazole inhibits DHPS, trimethoprim targets dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid. jamanetwork.comfda.govmsdmanuals.com This sequential blockade leads to a more potent and often bactericidal effect. jamanetwork.commsdmanuals.com Recent research has also revealed a metabolic feedback loop where tetrahydrofolate is crucial for the production of a folate precursor, and trimethoprim's inhibition of this process further potentiates the action of sulfamethoxazole. researchgate.net
When used alone, both sulfamethoxazole and trimethoprim are generally considered bacteriostatic, meaning they inhibit bacterial growth and reproduction without necessarily killing the bacteria. drugbank.comumich.edu However, their synergistic combination often results in a bactericidal (bacteria-killing) effect against a wide range of pathogens. msdmanuals.comumich.edu This enhanced efficacy is crucial for treating various infections and helps to slow the emergence of drug-resistant bacterial strains. drugbank.comfda.gov
Interactive Table: Synergistic Action of Sulfamethoxazole and Trimethoprim
| Drug | Target Enzyme | Mechanism of Action | Outcome |
|---|---|---|---|
| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Competitively inhibits the conversion of PABA to dihydropteroic acid. drugbank.commhmedical.com | Inhibition of dihydrofolic acid synthesis. jamanetwork.com |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Inhibits the conversion of dihydrofolic acid to tetrahydrofolic acid. jamanetwork.comfda.govmsdmanuals.com | Inhibition of tetrahydrofolic acid synthesis. jamanetwork.com |
| Combination | DHPS and DHFR | Sequential blockade of two key enzymes in the folic acid pathway. jamanetwork.commsdmanuals.com | Synergistic and often bactericidal effect. msdmanuals.comumich.edu |
Structure Activity Relationship Sar Studies
Fundamental Structural Requirements for Antimicrobial Activity
The antimicrobial action of sulfamethoxazole (B1682508), like other sulfonamides, stems from its structural similarity to para-aminobenzoic acid (PABA). drugbank.comnih.gov This resemblance allows it to act as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. drugbank.commhmedical.com The minimal structural features required for this bacteriostatic activity are embodied in the sulfanilamide (B372717) backbone. mhmedical.com
Key structural components essential for the antimicrobial activity of sulfamethoxazole include:
The Benzene (B151609) Ring: The sulfur atom must be directly attached to the benzene ring. mhmedical.com
The para-Amino Group (-NH2): An unsubstituted amino group at the N4 position (para to the sulfonamide group) is critical for activity. mhmedical.com This group mimics the amino group of PABA. It can only be replaced by moieties that are converted back to a free amino group within the body. mhmedical.com
The Sulfonamide Group (-SO2NH-): This group is a cornerstone of the molecule's function. Substitutions on the amide nitrogen (N1 position) are permissible and have a significant impact on the drug's potency and pharmacokinetic properties. mhmedical.com In sulfamethoxazole, the N1 is substituted with the 5-methyl-3-isoxazolyl group. nih.gov
The molecule functions by competitively inhibiting the DHPS enzyme, which blocks the synthesis of dihydropteroic acid, a precursor to folic acid. drugbank.commhmedical.com Since bacteria must synthesize their own folic acid to produce nucleic acids and proteins necessary for survival, this inhibition halts their growth and replication. drugbank.comnih.gov
Impact of Substitutions on Biological Potency
Modifications to the core sulfamethoxazole structure have been extensively explored to create derivatives with enhanced antimicrobial properties. The primary sites for substitution are the N1-amide position and the N4-amino position.
Substitution of heterocyclic aromatic nuclei at the N1 position generally yields highly potent compounds. mhmedical.com However, modifications at the N4-amino group often lead to a decrease or loss of activity unless the modifying group can be metabolized in vivo to regenerate the free amine. For instance, the creation of an azo-derivative of sulfamethoxazole by coupling its diazonium salt with m-cresol (B1676322) resulted in a compound that lost activity against Gram-negative bacteria like E. coli but retained some activity against Gram-positive Staphylococcus aureus. researchgate.nettu.edu.iq This highlights the critical role of the free N4-amino group. researchgate.nettu.edu.iq
Recent research has focused on creating hybrid molecules. For example, incorporating a 1,2,3-triazole ring into the sulfamethoxazole structure has yielded derivatives with promising activity against both Gram-positive and Gram-negative bacteria. ekb.egemanresearch.org Some of these triazole derivatives have shown synergistic effects when combined with existing antibiotics, suggesting potential for combating multidrug-resistant bacteria. emanresearch.org
The following table summarizes the impact of certain substitutions on the antimicrobial activity of sulfamethoxazole derivatives as reported in various studies.
| Derivative Class | Modification | Impact on Antimicrobial Activity | Target Organisms | Reference |
| Azo-derivatives | Diazonium salt of sulfamethoxazole coupled with m-cresol. | Loss of activity against E. coli; retained activity against S. aureus. | Escherichia coli, Staphylococcus aureus | researchgate.nettu.edu.iq |
| 1,2,3-Triazole Hybrids | Addition of a 1,2,3-triazole moiety via click chemistry. | Promising activity against both Gram-positive and Gram-negative bacteria. Compound 12 was most potent against S. aureus, while compound 15 was most potent against E. coli. | Staphylococcus aureus, Escherichia coli | ekb.eg |
| Acridine (B1665455) Hybrids | Incorporation of the sulfamethoxazole ring into an acridine structure. | Two compounds (1a and 1e) showed broad effects. Several compounds showed potent activity against Bacillus cereus. | Gram-positive and Gram-negative bacteria, particularly Bacillus cereus | tandfonline.com |
| Hydrazone Derivatives | Synthesis of sulfamethoxazole-based hydrazones. | Hydrazone 16b showed good antimicrobial properties against several Gram-positive strains. | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus | nih.govresearchgate.net |
| Schiff Bases | Formation of Schiff bases using various aromatic aldehydes. | Some derivatives demonstrated better antibacterial activity than the parent sulfamethoxazole. Compound 4d showed exceptional inhibition against specific strains. | Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus agalactiae | researchgate.net |
Rational Design of Novel Sulfamethoxazole Derivatives
The challenge of emerging bacterial resistance has spurred the rational design of new sulfamethoxazole derivatives. emanresearch.org This approach uses the understanding of SAR to create novel molecules with enhanced efficacy, a broader spectrum of activity, or the ability to overcome resistance mechanisms. emanresearch.orgrsc.org
One successful strategy involves creating hybrid compounds that combine sulfamethoxazole with another pharmacologically active scaffold, such as the 1,2,3-triazole heterocycle. emanresearch.org The 1,2,3-triazole moiety is a versatile scaffold known for its diverse biological activities and relative ease of synthesis, making it an attractive component for creating new antimicrobial agents. emanresearch.org The design of these hybrid molecules aims to develop compounds with enhanced efficacy, reduced toxicity, and a broader spectrum of activity. emanresearch.org
Another approach is the synthesis of Schiff base derivatives. By reacting sulfamethoxazole with various aldehydes, researchers have created compounds with altered electronic and steric properties, some of which exhibit improved antibacterial activity compared to the parent drug. researchgate.netrsc.org For example, the design and synthesis of vanillyl–imidazolidinyl–sulfamethoxazole derivatives were undertaken to enhance the ability to tackle resistant microbial strains. rsc.org
Computational methods, such as molecular docking, are increasingly used in the rational design process. rsc.orgresearchgate.net These techniques allow researchers to predict how a newly designed molecule will interact with its bacterial target, such as the DHPS enzyme. researchgate.net This in silico analysis helps to prioritize which derivatives are most promising for synthesis and laboratory testing, streamlining the discovery process. rsc.orgresearchgate.net The goal is to design molecules that bind more strongly to the target enzyme or are less susceptible to bacterial resistance mechanisms. researchgate.net
The following table lists compounds designed and evaluated in recent studies.
| Compound/Series | Design Rationale | Key Finding | Reference |
| Vanillyl–imidazolidinyl–sulfamethoxazole derivatives (4a-4j) | Incorporate imidazolone (B8795221) moieties to enhance capability against resistant strains. | Imidazolones were more effective antibacterials than their oxazolone (B7731731) precursors. Compound 4g had the smallest energy gap, suggesting high reactivity. | rsc.org |
| 1,2,3-Triazole derivatives | Leverage the versatile 1,2,3-triazole scaffold for enhanced pharmacological properties and to overcome resistance. | Synthesized compounds showed significant antibacterial activity and potential synergistic effects with existing antibiotics. | emanresearch.org |
| Hydrazone 16b | Modification of sulfamethoxazole to explore new anticancer and antimicrobial agents. | Possessed good antimicrobial properties against Gram-positive bacteria and also showed promising anticancer effects. | nih.govresearchgate.net |
| Thiazole (B1198619) hybrids | Create hybrid molecules linking sulfamethoxazole to thiazole and bis-thiazole moieties. | Most synthesized compounds demonstrated significant antibacterial potency, with strong interactions predicted by molecular docking. | nih.gov |
Synthetic Methodologies and Derivative Chemistry
Established Synthetic Pathways for Sulfamethoxazole (B1682508) Core
The foundational structure of sulfamethoxazole is typically assembled through a condensation reaction that links a substituted benzene (B151609) sulfonamide with a precursor for the 5-methylisoxazole (B1293550) ring.
A common synthetic route begins with the condensation of p-aminobenzene sulfonamide with a reagent that can form the heterocyclic ring. afjbs.comresearchgate.net An alternative and often preferred strategy involves a de novo synthesis approach, which allows for the introduction of specific functionalities by using commercially available building blocks. rsc.org This method often starts with a protected p-aminobenzene sulfonyl chloride, such as 4-(boc-amino)-benzenesulfonyl chloride. rsc.org The Boc (tert-butyloxycarbonyl) group serves to protect the primary amine, ensuring it does not interfere with subsequent reactions and preserving the main scaffold which is crucial for its biological interaction. rsc.org This protected intermediate is then reacted with an appropriate primary amine that will form the isoxazole (B147169) ring, such as 3-amino-5-methylisoxazole (B124983).
The key steps in a representative de novo synthesis are outlined below:
Protection: The primary amine of a p-aminobenzene sulfonamide precursor is protected, for example, with a Boc group. rsc.org
Condensation: The resulting sulfonyl chloride is reacted with 3-amino-5-methylisoxazole to form the sulfonamide linkage. rsc.org
Deprotection: The protecting group is removed to yield the final sulfamethoxazole core.
This stepwise synthesis provides a high-yield pathway to the sulfamethoxazole derivative, which can then be further modified. rsc.orgrsc.org
Chemical Modifications and Derivatization Strategies
The sulfamethoxazole molecule offers several sites for chemical modification, primarily the para-amino group (N4) and the sulfonamide nitrogen, allowing for the synthesis of a vast array of derivatives. These modifications aim to alter the compound's physicochemical properties or to introduce new functionalities. afjbs.comnih.govresearchgate.net
Structural modifications can include alterations to the sulfonamide moiety or the addition of substituents that target specific enzymes or pathways. afjbs.com A significant body of research focuses on synthesizing derivatives by reacting the N4-amino group. For example, new series of sulfamethoxazole derivatives have been created by reacting p-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with various reagents like triethylorthoformate, acetylacetone, and malononitrile (B47326) to introduce different functional groups. who.int
Common derivatization strategies include:
Schiff Base and Hydrazone Formation: The aromatic amine of sulfamethoxazole is readily condensed with aldehydes and ketones to form Schiff bases or, through multi-step reactions involving hydrazides, to form hydrazones. nih.govplos.org
Heterocyclic Ring Annulation: Derivatives bearing additional biologically active heterocyclic rings such as pyrazole (B372694), pyrimidine, and pyrrole (B145914) have been successfully synthesized. who.intresearchgate.net For instance, a pyrazole derivative can be formed by reacting an intermediate with phenyl hydrazine. who.int
Acylation and Alkylation: The N4-amino group can be acylated or alkylated. For example, N4-acetyl and N4-hydroxy-acetyl derivatives have been synthesized. acs.orgnih.gov
Metal Complexation: Sulfamethoxazole and its derivatives, such as salicylidene-sulfamethoxazole, can act as ligands to form metal complexes with ions like copper (Cu(II)) and zinc (Zn(II)). nih.govresearchgate.net These derivatizations have been shown to substantially change the pharmaceutical properties of the parent compound. nih.govresearchgate.net
The table below summarizes various synthetic derivatization strategies applied to sulfamethoxazole.
| Derivative Class | Key Reagents/Intermediates | Reaction Type | Reference |
|---|---|---|---|
| Hydrazones | Hydrazides, various aldehydes/ketones | Condensation | nih.govplos.org |
| Pyrazole Derivatives | 4-{[2,2-dicyanovinyl)amino]-N-(5-methylisoxazol-3-yl)benzene sulfonamide, Phenyl hydrazine | Cyclocondensation | who.int |
| 3,4-Dihydropyrimidine Derivatives | 4-{[2,2-dicyanovinyl)amino]-N-(5-methylisoxazol-3-yl)benzene sulfonamide, aryl isothiocyanate | Cyclization | who.int |
| Metal Complexes | Salicylidene-sulfamethoxazole, Zn(II) or Cu(II) salts | Complexation | nih.govresearchgate.net |
| N4-Hydroxy-acetyl-SMX | Acetoxyacetyl chloride, Sodium hydroxide, Methanol | Acylation followed by hydrolysis | acs.org |
| Pyrrole Derivatives | p-amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide, malononitrile | Cyclization | who.int |
Advanced Approaches in Compound Synthesis
Modern synthetic chemistry offers sophisticated methods that provide greater control and efficiency in the synthesis of sulfamethoxazole and its derivatives. These advanced approaches are pivotal for creating complex molecules for specific applications, such as biosensing and targeted drug delivery.
A notable advanced strategy is the use of "click" chemistry for coupling sulfamethoxazole derivatives to larger molecules or surfaces. rsc.org Researchers have developed a stepwise de novo synthesis for a sulfamethoxazole derivative that incorporates a carboxyl group. rsc.org This functional handle allows for subsequent modification. In one approach, a cysteamine (B1669678) linker was attached to this carboxyl group, introducing a thiol functionality. rsc.orgrsc.org This thiol-bearing derivative was then coupled to poly(ethylene glycol) (PEG) hydrogel microparticles containing maleimide (B117702) groups via a mild and high-yielding thiol-ene "click" reaction. rsc.orgrsc.org This method provides a robust way to functionalize materials with sulfamethoxazole for use in biosensors or screening assays. rsc.org
Another area of advanced synthesis involves derivatization for analytical purposes. For compound-specific isotope analysis, a method was developed using (trimethylsilyl)diazomethane as a derivatization reagent for sulfamethoxazole. nih.gov This allows for precise nitrogen stable isotope analysis by gas chromatography-isotope ratio mass spectrometry (GC-IRMS), a powerful tool for tracing the environmental fate of the antibiotic. nih.gov
Furthermore, advanced catalytic processes, while often studied for degradation, inform synthetic strategies by highlighting the reactivity of the molecule. mdpi.com The development of novel catalysts, such as those based on carbon nanotubes (CNT) or iron-supported CNT, for processes involving sulfamethoxazole demonstrates the ongoing effort to control its chemical transformations with high precision. mdpi.com
Mechanisms of Microbial Resistance to Sulfamethoxazole Sodium
Target Site Modifications (e.g., Dihydropteroate (B1496061) Synthase Mutations)
The primary mechanism of resistance to sulfamethoxazole (B1682508) involves alterations to its molecular target, the enzyme dihydropteroate synthase (DHPS), which is crucial for the bacterial synthesis of folic acid. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. Sulfamethoxazole acts as a competitive inhibitor by mimicking the structure of pABA.
Resistance arises from mutations in the folP gene, which encodes DHPS. These mutations lead to amino acid substitutions that reduce the binding affinity of sulfamethoxazole to the enzyme's active site, while still allowing the enzyme to bind its natural substrate, pABA. For example, specific mutations in the DHPS of Staphylococcus aureus, such as F17L, S18L, and T51M, have been shown to directly confer sulfonamide resistance by sterically hindering the binding of the drug. In Plasmodium falciparum, mutations in DHPS can increase the inhibitor constant (Ki) for sulfadoxine (B1681781) (a related sulfonamide) by nearly three orders of magnitude, demonstrating a drastic reduction in drug affinity. A two-amino-acid insertion in the DHPS of Neisseria meningitidis and Streptococcus pneumoniae has also been shown to confer resistance. These modifications ensure that the folate synthesis pathway can continue to function even in the presence of the antibiotic.
Altered Metabolic Pathways and Exogenous Folate Utilization
Bacteria can develop resistance to sulfamethoxazole by circumventing the folate biosynthesis pathway that the drug targets. One such mechanism involves the uptake and utilization of exogenous folate compounds from the host environment, thereby bypassing the need for de novo synthesis.
A notable example is seen in Group A Streptococcus, where the acquisition of a gene encoding a reduced folate transporter, ThfT, confers high levels of sulfamethoxazole resistance. This transporter, acquired through horizontal gene transfer, allows the bacterium to import reduced folate compounds directly from its host. This renders the inhibition of DHPS by sulfamethoxazole ineffective, as the bacterium is no longer reliant on this pathway for its folate requirements. This form of resistance is host-dependent and may not be detected under standard laboratory growth conditions that lack these exogenous folate sources. Another metabolic alteration involves the overproduction of pABA, the natural substrate of DHPS, which can outcompete sulfamethoxazole for binding to the enzyme's active site.
Efflux Pump Systems and Reduced Intracellular Accumulation
Efflux pumps are membrane-bound protein complexes that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. The overexpression of these pumps can lead to reduced intracellular concentrations of sulfamethoxazole, preventing it from reaching its target, DHPS, in sufficient quantities to be effective. This is a significant mechanism of both intrinsic and acquired resistance in many bacterial species.
Several families of efflux pumps are implicated in sulfamethoxazole resistance, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters. In Pseudomonas aeruginosa, the MexAB-OprM multidrug efflux system is a primary contributor to intrinsic resistance to both sulfamethoxazole and trimethoprim (B1683648). Similarly, in Stenotrophomonas maltophilia, the SmeDEF efflux pump contributes to both intrinsic and acquired resistance to the combination of trimethoprim and sulfamethoxazole. The genes encoding these efflux pumps can be located on the bacterial chromosome or on mobile genetic elements, facilitating their spread.
| Bacterium | Efflux Pump System | Effect |
|---|---|---|
| Pseudomonas aeruginosa | MexAB-OprM | Contributes to intrinsic resistance to sulfamethoxazole. |
| Stenotrophomonas maltophilia | SmeDEF | Contributes to both intrinsic and acquired resistance to trimethoprim-sulfamethoxazole. |
| Burkholderia pseudomallei | BpeEF-OprC | Constitutive expression confers resistance to trimethoprim-sulfamethoxazole. |
Enzymatic Inactivation Mechanisms
While less common than target site modification or efflux pumps for sulfonamide resistance, enzymatic inactivation represents a potential mechanism for rendering sulfamethoxazole inactive. This involves the chemical modification of the antibiotic molecule by bacterial enzymes, leading to a loss of its antibacterial activity.
Studies have shown that some bacteria, such as Acinetobacter sp. and Pseudomonas sp., are capable of degrading sulfamethoxazole. The degradation can proceed through various pathways, including ipso-hydroxylation, conjugation, oxidation, and hydrolysis. For instance, certain Microbacterium, Arthrobacter, and Leucobacter strains can metabolize sulfamethoxazole via the ipso-hydroxylation pathway. In some cases, sulfamethoxazole can be completely degraded into less harmful substances like alcohols and methane. However, it is important to note that some biotransformation products of sulfamethoxazole may still retain antibacterial activity or can be reverted to the active parent compound.
Genetic Transfer Mechanisms and Mobile Genetic Elements
The rapid and widespread dissemination of sulfamethoxazole resistance is largely due to horizontal gene transfer (HGT) mediated by mobile genetic elements (MGEs). These elements, which include plasmids, transposons, and integrons, can move within and between bacterial species, carrying resistance genes with them.
The most significant mechanism of acquired resistance is the acquisition of sul genes (sul1, sul2, and sul3). These genes encode alternative, drug-resistant forms of DHPS that have a very low affinity for sulfonamides but retain their enzymatic function. These sul genes are frequently found on MGEs. For example, sul1 is often associated with class 1 integrons, which are genetic elements adept at capturing and expressing gene cassettes conferring resistance to multiple antibiotics. sul2 is commonly found on small, non-conjugative plasmids or large, transmissible multi-resistance plasmids. The presence of these MGEs allows for the rapid spread of sulfamethoxazole resistance among clinical isolates of bacteria such as Escherichia coli and Shigella flexneri.
| Mobile Genetic Element | Associated Resistance Gene(s) | Significance |
|---|---|---|
| Plasmids | sul1, sul2, sul3 | Facilitate horizontal transfer of resistance between bacteria. |
| Transposons (e.g., Tn21 family) | sul1 | Enable movement of resistance genes between plasmids and the chromosome. |
| Integrons (Class 1) | sul1 | Capture and express multiple resistance gene cassettes, leading to multi-drug resistance. |
Biofilm Formation as a Resistance Factor
Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces. Bacteria within biofilms exhibit increased resistance to antimicrobial agents, including sulfamethoxazole. This resistance is multifactorial and not typically due to a single mechanism.
The matrix of the biofilm can act as a physical barrier, limiting the penetration of sulfamethoxazole to the cells in the deeper layers. Furthermore, the physiological state of bacteria within a biofilm is different from their free-living, planktonic counterparts. Nutrient and oxygen gradients within the biofilm can lead to the presence of slow-growing or dormant cells, which are less susceptible to antibiotics that target metabolic processes. Studies in uropathogenic Escherichia coli have shown a correlation between the ability to form biofilms and resistance to trimethoprim-sulfamethoxazole. Similarly, trimethoprim-sulfamethoxazole-resistant small colony variants (SCVs) of Staphylococcus aureus have been observed to produce significantly more biofilm than their wild-type counterparts, contributing to their role in persistent infections.
Environmental Persistence and Degradation Pathways
Occurrence and Distribution in Aquatic Environments
Sulfamethoxazole (B1682508) (SMX) is frequently detected in a variety of aquatic environments globally. nih.govnih.gov Its presence is well-documented in surface waters, including rivers and lakes, as well as in groundwater and wastewater effluents. encyclopedia.pubigem.org The primary pathways for its entry into these environments include effluents from wastewater treatment plants (WWTPs), hospitals, pharmaceutical manufacturing facilities, and runoff from livestock farming and aquaculture. encyclopedia.pub
Concentrations of sulfamethoxazole in aquatic systems can vary significantly, ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). encyclopedia.pub In European surface waters, median concentrations are often around 52 ng/L, but can reach up to 4–6 µg/L, particularly in streams receiving WWTP effluents. nih.govfrontiersin.org Studies in Africa have reported concentrations in surface water ranging from 0.00027 to 39 µg/L. researchgate.net Effluents from sewage treatment plants have been found to contain SMX at levels from 226 to 3000 ng/L, while wastewater from pharmaceutical industries and hospitals can show concentrations between 320 and 2910 ng/L. encyclopedia.pub Leachates from landfills are another significant source, with reported concentrations varying from 6.4 to 8488 ng/L. encyclopedia.pub
| Aquatic Environment | Reported Concentration Range | Primary Sources |
|---|---|---|
| Surface Water (Rivers, Lakes) | ng/L to µg/L (Median often ~21-52 ng/L, peaks up to 39 µg/L) | Wastewater Treatment Plant Effluents, Agricultural Runoff nih.govfrontiersin.orgresearchgate.netnih.gov |
| Wastewater (WWTP Effluent) | 226 ng/L to 3,000 ng/L | Municipal and Hospital Sewage encyclopedia.pub |
| Groundwater | 0.127 µg/L to 27.41 µg/L | Leaching from contaminated soils, Landfill Leachate researchgate.net |
| Industrial/Hospital Wastewater | 320 ng/L to 2,910 ng/L | Pharmaceutical Manufacturing, Healthcare Facilities encyclopedia.pub |
| Landfill Leachate | 6.4 ng/L to 8,488 ng/L | Disposal of unused pharmaceuticals and contaminated waste encyclopedia.pub |
Biotransformation and Biodegradation
While sulfamethoxazole is not considered readily biodegradable, biotransformation by microbial communities is a significant pathway for its removal from the environment. nih.govjanusinfo.se The process is often slow and incomplete, contributing to the compound's persistence. janusinfo.se Biodegradation can occur under both aerobic and anaerobic conditions, with mechanisms such as co-metabolism playing a crucial role, where the microbe degrades the compound without using it as a primary energy source. nih.govuni.luresearchgate.net
Microbial degradation of sulfamethoxazole involves several key biochemical reactions. A common pathway is initiated by the cleavage of the sulfonamide bond (S-N bond), which separates the sulfanilic acid moiety from the 3-amino-5-methylisoxazole (B124983) ring. researchgate.net Other identified mechanisms include:
Hydroxylation: The addition of a hydroxyl group to the molecule, often mediated by monooxygenase enzymes. nih.govresearchgate.net
Isoxazole (B147169) Ring Opening: The cleavage of the N-O bond in the isoxazole ring, leading to further breakdown. researchgate.net
Acetylation: The addition of an acetyl group, primarily at the N4-amino group, which is a common metabolic pathway in humans and can be reversed by microbial activity in the environment. nih.govresearchgate.net
Co-metabolism: Degradation facilitated by the presence of other carbon sources, such as acetate (B1210297) or ammonia, which can enhance removal efficiency. uni.lu
A diverse range of microorganisms capable of degrading sulfamethoxazole has been isolated from various environments, including activated sludge, soil, and river sediments. nih.govresearchgate.net Both individual strains and microbial consortia have demonstrated the ability to biotransform the compound.
| Microorganism/Group | Environment | Key Findings |
|---|---|---|
| Pseudomonas sp. | Activated Sludge, Soil | Abundant in systems degrading SMX; involved in various degradation pathways. nih.govrsc.orgnih.gov |
| Achromobacter sp. | Activated Sludge | Identified as an efficient SMX scavenger, often works in consortia. nih.govrsc.org |
| Bacillus sp. (e.g., B. firmus, B. cereus) | River Sediment | Implicated in SMX degradation in natural water-sediment systems. nih.gov |
| Microbacterium sp. | Wastewater | Capable of metabolizing SMX as a sole carbon and energy source via ipso-hydroxylation. nih.gov |
| Sphingobacterium mizutaii | Activated Sludge | Can utilize SMX as a sole carbon source, degrading over 93% of a 50 mg/L solution in 7 days. nih.gov |
| Sulfate-Reducing Bacteria (SRB) | Anaerobic Sludge | Capable of biotransforming SMX under anaerobic, sulfate-reducing conditions. researchgate.net |
| Chlorella sorokiniana (Microalgae) | Aquatic systems | Can remove over 80% of SMX, primarily through biodegradation mediated by Cytochrome P450 enzymes. nih.gov |
The biodegradation of sulfamethoxazole leads to the formation of various transformation products (TPs). A primary human metabolite, N4-acetyl-sulfamethoxazole, is frequently detected in wastewater and can be de-acetylated by microorganisms, thus reverting to the parent sulfamethoxazole compound. nih.govresearchgate.netnih.gov
Other significant metabolites formed through microbial action include 3-amino-5-methylisoxazole and sulfanilic acid, resulting from the cleavage of the S-N bond. researchgate.netresearchgate.net Further degradation can lead to smaller molecules like 4-aminophenol. researchgate.net A critical aspect of SMX's environmental fate is the potential for back-transformation. For instance, the photo-transformation product 4-nitro-sulfamethoxazole has been shown to be converted back into sulfamethoxazole by sediment bacteria, a process that can contribute to the parent compound's persistence in aquatic environments. diva-portal.org
Abiotic Degradation Pathways
In addition to biological processes, sulfamethoxazole can be degraded through abiotic (non-biological) pathways, primarily hydrolysis and photolysis. tandfonline.comnih.gov Hydrolysis, the reaction with water, can contribute to its degradation, with rates influenced by pH and temperature. tandfonline.comnih.gov In neutral and alkaline environments, hydrolysis can be more rapid. nih.gov
Photolysis, or degradation by light, is considered a predominant degradation pathway for sulfamethoxazole in sunlit surface waters. nih.govnih.gov The process is influenced by factors such as light intensity, pH, and the presence of other substances in the water. researchgate.net Acidic conditions and higher light intensity generally favor more rapid photodegradation. researchgate.netmdpi.com
Two main photolytic mechanisms occur:
Direct Photolysis: Occurs when the sulfamethoxazole molecule directly absorbs ultraviolet (UV) radiation, leading to its decomposition. researchgate.net
Indirect Photolysis: Involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, which are generated by other light-absorbing substances in the water (photosensitizers). nih.govresearchgate.net These highly reactive species then attack and degrade the sulfamethoxazole molecule. The reaction rate constant for the •OH-initiated reaction of SMX is reported to be very high, in the order of (5.8 ± 0.2) × 10⁹ M⁻¹ s⁻¹. nih.gov
Studies comparing different UV wavelengths have shown that UV-C (254 nm) and vacuum-UV (185 nm) are significantly more effective at degrading sulfamethoxazole than UV-A (352 nm), as the former's emission spectra overlap more effectively with the compound's absorption spectrum. researchgate.net
Oxidative Degradation Processes (e.g., Ozonation, Radical Reactions)
The oxidative degradation of sulfamethoxazole sodium is a critical pathway for its removal from aqueous environments. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive oxygen species, are particularly effective.
Ozonation:
Ozone (O₃) can degrade sulfamethoxazole through two primary mechanisms: direct reaction with the O₃ molecule and indirect reaction with hydroxyl radicals (•OH) formed from ozone decomposition. The dominant pathway is heavily influenced by pH. At low pH, direct ozonation is favored, while at higher pH, the formation of hydroxyl radicals leads to indirect oxidation. sci-hub.ru The degradation of sulfamethoxazole via ozonation is typically rapid, with studies showing nearly 100% removal in as little as 12 minutes. sci-hub.ru
The primary reaction sites for direct ozonation on the sulfamethoxazole molecule are the aromatic rings (both benzene (B151609) and isoxazole), which undergo electrophilic addition. rsc.org The amino and methyl groups are more susceptible to oxidation via a hydrogen atom transfer (HAT) mechanism. rsc.org Key degradation pathways identified during ozonation include:
Hydroxylation of the benzene ring: The addition of a hydroxyl group to the benzene ring. uah.es
Oxidation of the amino group: The amino group on the benzene ring is oxidized. uah.es
Oxidation of the isoxazole ring: This includes oxidation of the methyl group and the double bond within the ring. uah.es
S–N bond cleavage: The cleavage of the bond between the sulfur atom and the nitrogen atom is a major degradation pathway, leading to the formation of 3-amino-5-methylisoxazole and 4-aminobenzene sulfinic acid. uah.esresearchgate.net
Six primary ozonation by-products have been identified, with the product of S–N bond cleavage being the most abundant. uah.es
Radical Reactions:
Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that play a significant role in the degradation of sulfamethoxazole. These radicals can be generated through various AOPs, including ozonation at high pH, the Fenton process (Fe²⁺/H₂O₂), and UV/H₂O₂. The reaction of sulfamethoxazole with hydroxyl radicals is extremely fast.
Theoretical calculations have shown that the most favorable degradation pathway initiated by hydroxyl radicals is the addition of •OH to the benzene ring. nih.gov The primary degradation pathways involving radical reactions include:
Hydroxylation: Addition of •OH to the aromatic rings. nih.gov
Bond Cleavage: This includes the cleavage of the S-N and S-C bonds. nih.gov
Rearrangement of the isoxazole ring. nih.gov
Carboxylation, Nitration, and Polymerization. nih.gov
The presence of other substances in the water can affect the efficiency of radical-based degradation. For instance, organic matter can act as a radical scavenger, thereby reducing the degradation rate of sulfamethoxazole. researchgate.net Conversely, the combination of ultrasound with ozonation has been shown to enhance the production of hydroxyl radicals, leading to a more efficient cleavage of the S-N bond and an increased degradation rate. nih.gov
Hydrolytic Degradation
Hydrolysis is another pathway for the abiotic degradation of sulfamethoxazole in aquatic environments. The rate and products of hydrolysis are influenced by environmental conditions such as pH. Sulfamethoxazole has been found to be more susceptible to hydrolysis in neutral and alkaline environments. tandfonline.com This is attributed to the higher concentration of hydroxyl ions (OH⁻), which can facilitate the breakdown of the molecule. tandfonline.com
The main hydrolytic degradation pathways for sulfamethoxazole include:
Nitrification tandfonline.com
Hydroxylation tandfonline.com
Polymerization tandfonline.com
The presence of certain inorganic anions, such as nitrate (B79036) (NO₃⁻), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻), can inhibit the hydrolysis of sulfamethoxazole by scavenging reactive oxygen species that may contribute to the degradation process. tandfonline.com Studies have shown that the hydrolysis rate of sulfamethoxazole can reach up to 38.94% in environments where surface water recharges groundwater, with hydroxyl radicals contributing significantly to this process. tandfonline.com
Sorption and Desorption Dynamics in Environmental Matrices
The mobility and bioavailability of sulfamethoxazole in the environment are largely governed by its sorption and desorption behavior in various environmental compartments, including sediments and the increasingly prevalent microplastics.
Adsorption to Sediments and Microplastics
Sulfamethoxazole exhibits a tendency to adsorb to both natural sediments and synthetic microplastics. The extent of this adsorption is dependent on the properties of both the chemical and the sorbent material.
Sediments: In saturated porous media like quartz sand, the mobility of sulfamethoxazole can be high, indicating limited adsorption under certain conditions. nih.gov However, in more complex soil systems, factors like organic matter content can lead to greater retention. researchgate.net
Microplastics: Various types of microplastics have been shown to adsorb sulfamethoxazole from aqueous solutions. bohrium.comresearchgate.net The sorption capacity varies depending on the polymer type. For instance, polyamide (PA) has demonstrated a significantly higher sorption capacity for sulfamethoxazole compared to other common microplastics like polyethylene (B3416737) (PE), polyethylene terephthalate (B1205515) (PET), polystyrene (PS), polyvinyl chloride (PVC), and polypropylene (B1209903) (PP). bohrium.comresearchgate.net The sorption process onto microplastics typically reaches equilibrium within 16 hours. bohrium.comresearchgate.net
Below is a data table summarizing the distribution coefficients (Kd) for sulfamethoxazole sorption onto different microplastics.
| Microplastic Type | Distribution Coefficient (Kd) [L·kg⁻¹] |
| Polyamide (PA) | 284 |
| Polyethylene (PE) | 22.2 - 30.9 |
| Polystyrene (PS) | 22.2 - 30.9 |
| Polyethylene Terephthalate (PET) | 22.2 - 30.9 |
| Polyvinyl Chloride (PVC) | 22.2 - 30.9 |
| Polypropylene (PP) | 22.2 - 30.9 |
Influence of Environmental Factors (e.g., pH, Salinity)
Environmental factors, particularly pH and salinity, play a crucial role in the sorption and desorption dynamics of sulfamethoxazole.
pH: The pH of the surrounding water significantly influences the speciation of sulfamethoxazole and the surface charge of adsorbent materials, thereby affecting adsorption. The adsorption of sulfamethoxazole onto various surfaces, including microplastics and soil, has been observed to be pH-dependent. researchgate.netnih.govrsc.org Generally, the sorption capacity of sulfamethoxazole decreases as the pH increases. bohrium.com For example, the adsorption of sulfamethoxazole onto polyamide microplastics at pH 5 was found to be twice as high as at pH 7. nih.gov This is because at lower pH, the neutral form of sulfamethoxazole is more prevalent, which enhances its sorption to soil. researchgate.net
Salinity: The ionic strength of the solution, or salinity, also impacts the adsorption of sulfamethoxazole. An increase in salinity has been shown to decrease the sorption capacity of sulfamethoxazole onto microplastics. bohrium.com This effect is attributed to the competition between the salt ions and sulfamethoxazole molecules for the active adsorption sites on the surface of the microplastics. researchgate.net However, in some soil systems amended with microplastics, increasing salinity has been observed to enhance the adsorption capacity of sulfamethoxazole. nih.gov
Environmental Ecotoxicology and Ecological Impact
Acute and Chronic Effects on Non-Target Aquatic Organisms
Sulfamethoxazole (B1682508) demonstrates varying levels of toxicity to a range of aquatic life, from microorganisms to vertebrates. Even at low environmental concentrations, it can affect metabolic and physiological pathways. nih.gov Studies have shown that its ecotoxicological effects can include inhibition of growth, oxidative stress, and histopathological changes in aquatic organisms. researchgate.netnih.govmdpi.com
Microorganisms, including bacteria and algae, are particularly sensitive to sulfamethoxazole. As primary producers, adverse effects on algal populations can have cascading consequences for the entire aquatic food web. nih.gov
Bacteria: The toxicity of SMX varies among bacterial species. For the marine bacterium Aliivibrio fischeri, a 15-minute luminescence inhibition experiment determined an EC50 value of 78.1 mg/L. nih.gov In contrast, the growth of the gram-negative bacterium Escherichia coli was inhibited by 80% at a concentration of 20.4 mg/L. nih.gov Studies on freshwater biofilm communities have shown that chronic exposure to SMX can alter the bacterial structure. frontiersin.org In milkfish ponds, the addition of SMX was found to decrease the abundance of essential bacteria involved in the nitrogen cycle, such as ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB). nih.gov
Algae: Algae show high sensitivity to SMX, with growth inhibition being a common effect. nih.gov For the green alga Raphidocelis subcapitata, a 7-day exposure to 300 μg/L of SMX resulted in a significant 63% reduction in algal density. nih.govcityu.edu.hk Other studies report EC50 values for R. subcapitata as low as 0.52 mg/L. nih.gov The cyanobacterium Synechococcus leopolensis is even more sensitive, with a reported EC50 of 0.027 mg/L. nih.gov In contrast, some studies have noted that low concentrations of SMX (1 mg/L) can have a hormetic effect, stimulating growth in certain phytoplankton species, while high concentrations (≥100 mg/L) cause acute toxicity. researchgate.net
| Organism | Endpoint | Concentration | Reference |
|---|---|---|---|
| Aliivibrio fischeri (Bacteria) | EC50 (15 min, luminescence inhibition) | 78.1 mg/L | nih.gov |
| Escherichia coli (Bacteria) | EC80 (Growth inhibition) | 20.4 mg/L | nih.gov |
| Raphidocelis subcapitata (Green Alga) | EC50 | 0.52 mg/L | nih.gov |
| Synechococcus leopolensis (Cyanobacterium) | EC50 | 0.027 mg/L | nih.gov |
| Scenedesmus obliquus (Green Alga) | EC50 | 0.11 mg/L | nih.gov |
Aquatic invertebrates are essential components of freshwater ecosystems, serving as a link between primary producers and higher trophic levels. Exposure to sulfamethoxazole can lead to adverse outcomes in these organisms.
Studies on the freshwater crustacean Daphnia magna have demonstrated its susceptibility to SMX. Acute immobilization assays have been conducted to determine the concentration at which the mobility of this key zooplankton species is affected. researchgate.net While specific EC50 values vary between studies, SMX is generally considered harmful to D. magna. nih.govresearchgate.net Research has also shown that SMX exposure can affect life history traits and induce biochemical responses in these organisms. researchgate.net In a mesocosm study, an increase in the abundance of Mesostoma flatworms was observed at SMX concentrations as low as 0.15 μg/L, while negative impacts on Odonata (dragonflies and damselflies) were noted at 15 μg/L. naturalis.nl Furthermore, research on the sea urchin Arbacia lixula showed that high concentrations of SMX significantly reduced the percentage of fertilized oocytes and led to an increase in developmental anomalies. mdpi.com
The effects of sulfamethoxazole on fish have been extensively studied, with research revealing a range of impacts from the sub-individual to the organismal level.
Acute and Chronic Toxicity: While some studies suggest SMX has a low acute toxicity to adult fish like zebrafish (Danio rerio), chronic exposure can lead to significant issues. nih.gov For example, chronic exposure of adult zebrafish for 8 weeks to SMX concentrations of 12 mg/L and 24 mg/L caused oxidative damage, immune system disorders, and pathological changes in the liver and intestines. nih.govnih.gov In contrast, a 14-day exposure to concentrations up to 500 mg/L did not significantly affect the weight or length of adult zebrafish. bohrium.com
Developmental Effects: Fish embryos and larvae are particularly vulnerable. Exposure of zebrafish embryos to SMX has been shown to delay hatching and cause a variety of morphological abnormalities, including pericardial and yolk sac edema, body curvature, and malformations of the head and eyes. mdpi.comrcaap.ptnih.gov Similar developmental toxicities, such as reduced pigmentation, smaller eye size, spinal curvature, and yolk sac edema, were observed in the marine medaka (Oryzias melastigma). mdpi.com
Physiological and Biochemical Effects: SMX exposure can induce oxidative stress in fish. nih.govnih.gov Studies in zebrafish and Nile tilapia have shown alterations in antioxidant enzyme activity and increased levels of malondialdehyde (MDA), an indicator of lipid peroxidation. nih.gov In Cyprinus carpio, exposure to environmentally relevant concentrations (25-200 μg/L) for 28 days resulted in the production of reactive oxygen species (ROS) in brain and gill tissues and caused histopathological alterations in the liver and gills, such as vacuolization and fusion of lamella. researchgate.netnih.gov
| Species | Exposure Concentration | Observed Effect | Reference |
|---|---|---|---|
| Danio rerio (Zebrafish) | 12-24 mg/L (8 weeks) | Oxidative damage, immune disorder, histopathological changes | nih.gov |
| Danio rerio (Zebrafish) embryos | 0.156 mg/L | 15% mortality after 48h, hatching delay, morphological alterations | rcaap.pt |
| Oryzias melastigma (Marine Medaka) embryos | 1-1000 µg/L | Accelerated heart rate, spinal curvature, yolk sac edema | mdpi.com |
| Cyprinus carpio (Common Carp) | 25-200 µg/L (28 days) | ROS production in brain/gills, histopathological damage in liver/gills | nih.gov |
| Oreochromis niloticus (Nile Tilapia) | 100 µg/L (30 days) | Decreased SOD activity, increased MDA content in liver | nih.gov |
Sub-Individual and Biochemical Biomarkers of Exposure
Biomarkers at the sub-individual level can provide early warnings of the ecotoxicological effects of contaminants like sulfamethoxazole.
Growth Inhibition: As noted previously, SMX is a potent inhibitor of algal growth. A concentration of 300 μg/L significantly inhibited the growth of the green alga R. subcapitata by 63% after 7 days. cityu.edu.hkresearchgate.net The growth of the aquatic macrophyte Lemna minor (duckweed) is also negatively affected by SMX exposure. researchgate.net While concentrations up to 24 mg/L had no obvious inhibitory effect on the growth of adult zebrafish, chronic exposure to 200 μg/L did cause a decrease in body weight in another study. mdpi.comnih.gov
Morphological Changes: Developmental abnormalities are a key indicator of SMX toxicity in fish. Exposure during the embryonic stage can lead to a suite of malformations, including edema of the yolk sac, pericardial effusion, bent tails, and curved spines in both zebrafish and marine medaka. mdpi.comnih.govmdpi.com In invertebrates, SMX exposure has been linked to developmental delays and irregularities in sea urchin embryos. mdpi.com In diatoms, exposure to SMX has been shown to induce teratologies (morphological abnormalities). frontiersin.org
Chlorophyll (B73375) and Carotenoid Content: Photosynthetic pigments in algae and plants are sensitive to SMX. In the macrophyte Lemna minor, a significant increase in total chlorophyll and carotenoid content was observed at an SMX concentration of 3.33 mg/L. nih.gov Conversely, in the microalga Raphidocelis subcapitata, exposure to SMX led to decreased chlorophyll content, which can inhibit photosynthesis and subsequently, growth. nih.govmdpi.com Studies on Chlorella vulgaris and Microcystis aeruginosa also reported a decrease in chlorophyll a content at higher SMX concentrations (80–200 mg/L). nih.govresearchgate.net The addition of SMX also decreased chlorophyll content in a Mychonastes sp. consortium. nih.gov
Lipid Metabolism: Sulfamethoxazole can disrupt lipid metabolism in fish. In zebrafish, SMX exposure has been shown to induce hepatic lipid metabolism disorder. nih.govdntb.gov.ua An increase in lipid accumulation in the visceral mass of marine medaka larvae was observed following exposure to SMX concentrations of 60 μg/L and 1000 μg/L. mdpi.com A common biochemical response to SMX-induced stress is lipid peroxidation, which is the oxidative degradation of lipids. Increased levels of lipid peroxidation have been observed in the membranes of the macrophyte Lemna minor and in various tissues of fish species exposed to SMX. nih.gov
Genotoxic and Mutagenic Potentials in Environmental Microorganisms
Sulfamethoxazole has been shown to possess genotoxic potential in various aquatic organisms. In the green alga Raphidocelis subcapitata, exposure to sulfamethoxazole at a concentration of 300 μg L–1 resulted in the downregulation of genes involved in base and nucleotide excision repair pathways, suggesting that the compound may cause DNA damage. researchgate.netcityu.edu.hknih.gov While environmentally relevant concentrations may not immediately harm algal health, higher concentrations show a marked reduction in algal density and alterations in DNA replication and repair mechanisms. researchgate.netcityu.edu.hknih.gov
Studies on fish have also indicated the potential for genotoxicity. Exposure to sulfamethoxazole can lead to an increase in the transcription of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and cytokines in the tissues of tilapia, which may be an indirect indicator of cellular stress and potential DNA damage. nih.gov These findings suggest that even at low concentrations, long-term exposure to sulfamethoxazole could induce physiological and genetic changes in fish. nih.gov
While direct mutagenicity studies on a wide range of environmental microorganisms are not extensively documented in the provided search results, the observed effects on DNA repair pathways in algae are a significant concern for potential mutagenic outcomes. The alteration of genetic material in microorganisms can have cascading effects on the structure and function of aquatic ecosystems.
Toxicity of Degradation Products and Metabolites
Sulfamethoxazole degrades in the environment through processes like ozonation and photolysis, leading to the formation of various transformation products. A significant concern is that some of these byproducts exhibit greater toxicity than the parent sulfamethoxazole compound. researchgate.netnih.govresearchgate.net
During ozonation, intermediate byproducts are formed that have shown increased toxicity to the crustacean Daphnia magna and the green alga Pseudokirchneriella subcapitata. nih.govresearchgate.netuah.es Notably, even after the complete depletion of sulfamethoxazole, a considerable level of toxicity can persist due to these stable degradation products. nih.govresearchgate.netuah.es Similarly, phototransformation of sulfamethoxazole can generate products with higher toxicity to Daphnia magna. researchgate.net
The primary human metabolite of sulfamethoxazole, N4-acetyl-sulfamethoxazole, is also of ecotoxicological relevance. While it is a product of detoxification in humans, it can accumulate in aquatic ecosystems. nih.gov Studies on rice plants have shown that N4-acetyl-sulfamethoxazole can be taken up and even revert to the parent sulfamethoxazole, and it has been observed to have a stronger impact on the metabolic networks of rice than sulfamethoxazole itself. researchgate.net
| Process | Product/Mixture | Affected Organism | Observed Toxic Effect |
|---|---|---|---|
| Ozonation | Intermediate Byproducts | Daphnia magna | Increased toxicity compared to parent compound |
| Ozonation | Intermediate Byproducts | Pseudokirchneriella subcapitata | Growth inhibition over 90% |
| Photolysis | Phototransformation Products | Daphnia magna | Increased immobilization from 60% to 100% |
| Photolysis | Transformation Product Mixture | Vibrio fischeri | Mixture retains antibiotic toxicity |
| Metabolism | N4-acetyl-sulfamethoxazole | Oryza sativa (Rice) | Higher accumulation and stronger impact on metabolic networks compared to parent compound |
Cumulative and Synergistic Effects in Environmental Mixtures
In the environment, sulfamethoxazole rarely exists in isolation. It is often found in complex mixtures with other pharmaceuticals, pesticides, and heavy metals, which can lead to cumulative or synergistic toxic effects.
A study on the freshwater microalga Raphidocelis subcapitata investigated the combined effects of sulfamethoxazole and another antibiotic, erythromycin. The results showed a synergistic effect, with the mixture being more toxic than the individual compounds. The calculated EC50 values after 96 hours were 0.49 mg/L for sulfamethoxazole, 0.044 mg/L for erythromycin, and 0.06 mg/L for their mixture. nih.gov
The interaction of sulfamethoxazole with other classes of pollutants has also been observed. For instance, an increased toxic effect on Daphnia magna and Aliivibrio fischeri was reported when sulfamethoxazole was combined with the anti-inflammatory drug diclofenac. researchgate.net
| Mixture Component | Affected Organism | Type of Interaction | Observed Effect |
|---|---|---|---|
| Erythromycin | Raphidocelis subcapitata | Synergistic | Increased toxicity compared to individual compounds |
| Diclofenac | Daphnia magna and Aliivibrio fischeri | Synergistic | Increased toxic effect |
Role in Antimicrobial Resistance Gene Dissemination in the Environment
A significant ecological impact of sulfamethoxazole is its role in the proliferation and spread of antimicrobial resistance genes (ARGs). The presence of sulfamethoxazole in the environment, even at sub-lethal concentrations, can exert selective pressure on microbial communities, favoring the growth of resistant bacteria and promoting the dissemination of ARGs.
The most commonly associated ARGs with sulfamethoxazole resistance are the sul1 and sul2 genes. Studies have shown that exposure to sulfamethoxazole leads to an increased abundance of both sul1 and sul2 genes in environments such as wastewater treatment plants. nih.govresearchgate.netsci-hub.se
The dissemination of these genes is often facilitated by mobile genetic elements, particularly class 1 integrons. nih.gov The sul1 gene is frequently found as part of the 3'-conserved segment of class 1 integrons, which are efficient vehicles for the capture and expression of various resistance genes. nih.gov The integrase gene of the integron, intI1, allows for the integration of new resistance genes, contributing to the development of multi-drug resistance. nih.gov The presence of sulfamethoxazole can enhance the horizontal gene transfer of these integrons within and between bacterial species. nih.govresearchgate.netsci-hub.se
Wastewater treatment plants are considered hotspots for the exchange of ARGs. sci-hub.se The effluent from these plants is a major source of sulfonamide resistance genes and class 1 integrons entering river systems. nih.govresearchgate.net While the concentrations of sulfamethoxazole may decrease downstream, the released ARGs can persist in the aquatic environment. nih.govresearchgate.net
| Key Factor | Role in Resistance Dissemination | Associated Genetic Elements |
|---|---|---|
| Selective Pressure | Favors the growth of sulfamethoxazole-resistant bacteria. | Bacteria carrying sul1 and sul2 genes. |
| Horizontal Gene Transfer | Facilitates the spread of resistance genes among different bacteria. | Plasmids, Transposons, Integrons. |
| Class 1 Integrons | Capture and express multiple resistance genes, often including sul1. | intI1 (integrase gene), sul1 (sulfonamide resistance gene). |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a powerful technique for separating and analyzing complex mixtures. Several chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis, have been successfully applied for the determination of sulfamethoxazole (B1682508).
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sulfamethoxazole, often in combination with trimethoprim (B1683648), due to its high precision, accuracy, and sensitivity. unilag.edu.ngnih.gov Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. unilag.edu.ngscirp.orgunilag.edu.ng
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly valuable for analyzing biological fluids as it offers greater sensitivity and ruggedness compared to UV detection. nih.govresearchgate.net An online solid-phase extraction-liquid chromatography with tandem mass spectrometry (SPE-LC-MS/MS) method has been shown to be approximately six times more sensitive than its SPE-LC-UV counterpart, with a significantly shorter run time of 2.5 minutes per sample compared to 18.0 minutes. nih.gov
The United States Pharmacopeia (USP) officially recognizes HPLC as the method for the simultaneous determination of sulfamethoxazole and trimethoprim in pharmaceutical products. nih.gov Various HPLC methods have been developed and validated for analyzing sulfamethoxazole in different matrices, including pharmaceutical dosage forms, plasma, and urine. scirp.orgunilag.edu.ngresearchgate.net
| Technique | Column | Mobile Phase | Detection | Retention Time (min) | Linearity Range | Source |
|---|---|---|---|---|---|---|
| HPLC-UV | Octyldecylsilane C18 (100 x 4.6 mm, 5µm) | 50mM Sodium phosphate buffer: Acetonitrile (85:15) | UV at 260 nm | 6.205 | 25–400 mg/L | unilag.edu.ngunilag.edu.ng |
| HPLC-PDA | Shim-pack GIST® C18 (150 × 4.6 mm, 5 μm) | Glacial acetic acid (pH 2.5): Methanol: Acetonitrile (70:25:5) | PDA at 265 nm | Not Specified | 0.7-70 µg/mL (plasma) | researchgate.net |
| HPLC-UV | XBridge reversed-phase C18 (150 × 4.6 mm, 5 µm) | Phosphate buffer (0.1 M): Acetonitrile: Methanol (65:20:15) | UV at 225 nm | 6.8 | 5 to 100 µg/ml | scirp.org |
| LC-MS/MS | Phenomenex Kinetex C18 | Gradient of Formic acid in water and Formic acid in acetonitrile | Mass Spectrometry | Not Specified | Not Specified | nih.gov |
| SPE-LC-MS/MS | Not Specified | Not Specified | Mass Spectrometry | Not Specified (Total run time 2.5 min) | 0.5 to 60 µg/mL | nih.govresearchgate.net |
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and identification of sulfamethoxazole. mdpi.comanalyticaltoxicology.com It is particularly useful for routine quality control, especially in resource-limited settings where more sophisticated equipment may not be available. nih.gov The separation is achieved on a stationary phase, typically a silica gel 60 F(254) plate, with a suitable mobile phase. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that utilizes plates with smaller particle sizes, leading to better resolution and sensitivity. analyticaltoxicology.com Densitometric detection is commonly employed for quantification in HPTLC, where the absorbance or fluorescence of the separated spots is measured. nih.gov HPTLC methods have been developed and validated for the simultaneous analysis of sulfamethoxazole and trimethoprim in co-trimoxazole tablets, demonstrating good precision, accuracy, and robustness. nih.gov
| Parameter | Details |
|---|---|
| Stationary Phase | Glass-backed silica gel 60 F(254) plates |
| Mobile Phase | Toluene: Ethylacetate: Methanol (50:28.5:21.5, v:v:v) |
| Detection Wavelength | 254 nm |
| R(f) Value | 0.61 |
| Repeatability (%RSD) | 0.98 |
| Time-different Precision (%RSD) | 1.32 |
| Recovery | 99.00% ± 1.83 |
Capillary Electrophoresis (CE) is a family of separation techniques that utilize an electric field to separate analytes within a narrow capillary tube. wikipedia.orgusp.org It offers advantages such as high efficiency, speed, and minimal sample consumption. wikipedia.orgingentaconnect.com In Capillary Zone Electrophoresis (CZE), the most common mode, separation occurs because different components migrate at different velocities based on their charge-to-mass ratio and the electroosmotic flow. usp.orgsemanticscholar.org
A highly sensitive CE method using field-amplified sample stacking (FASS) has been developed for the analysis of sulfamethoxazole. ingentaconnect.comnih.gov This technique achieved a 300–1500-fold improvement in concentration sensitivity compared to conventional CE methods, with a detection limit of 0.76 ng/mL. ingentaconnect.comnih.gov The separation was optimized by adjusting buffer pH, concentration, and voltage, and the method proved effective for the quantitative analysis of sulfamethoxazole in pharmaceutical preparations with high recovery rates. ingentaconnect.com
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography where surfactants are added to the buffer to form micelles. usp.org This allows for the separation of both neutral and charged analytes. usp.org
| Parameter | Value/Condition |
|---|---|
| Technique | Capillary Electrophoresis with Field-Amplified Sample Stacking (FASS) |
| Separation Time | Within 7 minutes |
| Limit of Detection (LOD) | 0.76 ng/mL |
| Recovery | 99.5% - 99.7% |
Spectrophotometric Approaches
Spectrophotometric methods are widely used for the quantification of sulfamethoxazole due to their simplicity, speed, and cost-effectiveness. ijpar.comthebrpi.org These methods are based on the measurement of light absorption by the analyte or a colored derivative of the analyte.
UV-Visible spectrophotometry is based on the principle that sulfamethoxazole absorbs light in the ultraviolet region of the electromagnetic spectrum. A simple, accurate, and reproducible method involves measuring the absorbance of sulfamethoxazole in a suitable solvent, such as 0.1N sodium hydroxide, at its wavelength of maximum absorption (λmax). ijpar.com The λmax for sulfamethoxazole is typically observed around 262-264 nm. ijpar.comresearchgate.net
Other methods involve chemical reactions to form a colored product that absorbs in the visible region. These include:
Diazotization-Coupling Reactions: The primary aromatic amine group of sulfamethoxazole is diazotized with sodium nitrite in an acidic medium, followed by coupling with a chromogenic agent like 1-naphthol to form a stable colored azo dye with a λmax at 525 nm. rdd.edu.iq A similar reaction with 2-naphthol produces a colored product with a λmax at 482 nm. sid.ir
Charge-Transfer Complexation: A charge-transfer complex can be formed between sulfamethoxazole (as an electron donor) and an acceptor like sodium nitroprusside in an alkaline medium, resulting in an orange-colored complex with a λmax at 512 nm. researchgate.net
Condensation Reaction: A reaction with vanillin in an acidic medium produces a yellow-colored Schiff's base that shows maximum absorption at 372 nm. thebrpi.org
| Method | Reagent(s) | Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Source |
|---|---|---|---|---|---|
| Direct UV | None | 0.1N NaOH | 262 | 2–10 | ijpar.com |
| Direct UV | None | Not Specified | 264 | 2-12 | researchgate.net |
| Diazotization-Coupling | Sodium nitrite, 1-naphthol | HCl, NaOH | 525 | 2–14 | rdd.edu.iq |
| Charge-Transfer | Sodium nitroprusside | Alkaline medium | 512 | 5.0-150.0 | researchgate.net |
| Condensation Reaction | Vanillin | Acetic acid, Perchloric acid | 372 | 1.5–40 | thebrpi.org |
Derivative spectrophotometry is a powerful technique used to enhance the resolution of overlapping spectral bands, making it highly suitable for the simultaneous determination of sulfamethoxazole and trimethoprim in combined dosage forms without prior separation. asianpubs.orgnih.govresearchgate.net This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength.
The "zero-crossing" technique is commonly applied. researchgate.net For instance, in the first-derivative spectra, sulfamethoxazole can be determined at a wavelength where the derivative value for trimethoprim is zero (a zero-crossing point), and vice-versa. nih.gov One study found that the first derivative spectrum of sulfamethoxazole shows a peak at 259 nm, where the derivative value for trimethoprim is zero. nih.gov Another method utilized the second derivative spectra in acetonitrile, determining sulfamethoxazole at 272.8 nm. researchgate.net
Ratio derivative spectrophotometry is another approach. This method involves dividing the absorption spectrum of the mixture by a standard spectrum of one of the components and then calculating the derivative of the resulting ratio spectrum. asianpubs.org The concentration of sulfamethoxazole can then be related to the first-derivative value of the ratio spectrum at a specific wavelength, such as 256 nm. asianpubs.org
| Derivative Order | Method | Measurement Wavelength (nm) | Source |
|---|---|---|---|
| First (D1) | Zero-crossing | 259 | nih.gov |
| Second (D2) | Zero-crossing | 272.8 | researchgate.net |
| First (D1) of Ratio Spectra | Ratio Derivative | 256 | asianpubs.org |
Electrochemical Methods (e.g., Differential Pulse Voltammetry)
Electrochemical methods are recognized for their simplicity, low cost, and high sensitivity in the determination of electroactive compounds like sulfamethoxazole. researchgate.netnih.gov Differential Pulse Voltammetry (DPV) is a particularly effective technique for this purpose. The quantification of sulfamethoxazole is primarily based on the electrochemical oxidation of its aromatic amino group (–NH2). rsc.org
The performance of DPV can be significantly enhanced by modifying the electrode surface. For instance, a carbon paste electrode modified with a copper (II) complex of 5,10,15,20-tetrakis (3-methoxy-4-hydroxy phenyl) porphyrin demonstrated an excellent enhancement effect on the electrochemical oxidation of sulfamethoxazole, with a well-defined oxidation peak occurring at -140 mV in a phosphate buffer solution (pH 6). nih.gov Similarly, a sensor based on single-atom cobalt anchored on nitrogen-doped carbon nanostructures has been used for the highly sensitive quantification of sulfamethoxazole. rsc.org
Another study highlighted the use of a hydrogen-terminated boron-doped diamond (HT-BDD) electrode, which showed a well-defined oxidation peak for sulfamethoxazole at 920 mV, allowing for its simultaneous determination with trimethoprim. semanticscholar.org These electrochemical techniques offer a viable and efficient alternative to other analytical approaches for sulfamethoxazole determination. researchgate.net
Advanced Sensor Technologies (e.g., Flow Injection Sensors)
Advanced sensor technologies, particularly those based on Flow Injection Analysis (FIA), provide rapid and automated methods for the determination of sulfamethoxazole. nih.gov These systems are advantageous due to their simplicity, speed, and low reagent consumption. nih.gov
Several FIA-based methods have been developed for sulfamethoxazole:
Spectrophotometric FIA: This method can be based on the diazotization of sulfamethoxazole with sodium nitrite, followed by a coupling reaction with α-naphthylamine to produce a colored compound that can be measured spectrophotometrically. nih.govjst.go.jp This approach allows for a high sampling frequency, reaching up to 130 samples per hour. nih.gov
Turbidity Flow Injection: A novel method involves the reaction of sulfamethoxazole with phosphomolybdic acid in an acidic medium to form a white precipitate. The resulting turbidity is measured using a specialized detector, allowing for the quantification of the drug. rdd.edu.iq
Potentiometric FIA: A polypyrrole (PPy) electrode has been successfully used as a potentiometric electrochemical detector in an FIA system to determine sulfamethoxazole in pharmaceutical formulations. yildiz.edu.tr
Flow-Through Solid Phase Sensor: A flow-through sensor has been proposed for the simultaneous determination of sulfamethoxazole and trimethoprim. This system uses a solid support (Sephadex SP C-25) for on-line separation and monitors the intrinsic absorbance of the compounds directly on the solid phase, eliminating the need for a derivatization step. nih.gov
These advanced sensor technologies represent a significant improvement in the high-throughput analysis of sulfamethoxazole. nih.gov
Method Validation Parameters and Performance Characteristics
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. globalresearchonline.net Method validation establishes documented evidence that the procedure will consistently produce accurate and reliable results. globalresearchonline.netjddtonline.info The validation parameters are typically defined by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.netijpar.com Key performance characteristics that must be evaluated include linearity, limit of detection, limit of quantification, accuracy, precision, robustness, and selectivity. globalresearchonline.netumt.edu.pk
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. umt.edu.pk The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. rdd.edu.iqjddtonline.info
The performance of various analytical methods for sulfamethoxazole is summarized below.
| Analytical Method | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | 1.0 x 10⁻⁸ - 1.0 x 10⁻² M | 1.5 x 10⁻⁹ M | - | nih.gov |
| DPV with Co/N–C sensor | 0.08 - 66.5 μM | ~15 nM | - | rsc.org |
| Flow Injection Spectrophotometry | 0.1 - 20 µg/mL | 0.05 µg/mL | - | nih.govjst.go.jp |
| Turbidity Flow Injection | 0.06 - 2.6 mmol/L | 0.0141 mmol/L | 0.0466 mmol/L | rdd.edu.iq |
| Flow Injection with Potentiometric Detection | 2.5 x 10⁻⁵ - 1.25 x 10⁻³ mol/L | 1.03 x 10⁻⁶ mol/L | - | yildiz.edu.tr |
| UV-Spectroscopy | 2 - 10 µg/mL | - | - | ijpar.com |
| SPE-Tandem Mass Spectrometry | 12 - 400 µg/mL | 0.47 µg/mL | - | nih.gov |
| HPLC-PDA (in human plasma) | - | - | 0.7 µg/mL (LLOQ) | researchgate.net |
| HPLC-PDA (in human urine) | - | - | 0.17 µg/mL (LLOQ) | researchgate.net |
Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies. jddtonline.infoui.ac.idPrecision measures the degree of agreement among individual tests when the method is applied repeatedly to multiple samplings of a homogeneous sample. ui.ac.id It is typically expressed as the Relative Standard Deviation (%RSD) and is evaluated at different levels, such as repeatability (intra-day) and intermediate precision (inter-day). ijpar.comnih.gov
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.netijrpb.comSelectivity (or specificity) is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. rsc.orgijrpb.com
Performance characteristics for various sulfamethoxazole analysis methods are detailed below.
| Analytical Method | Accuracy (% Recovery) | Precision (%RSD) | Source |
|---|---|---|---|
| UV-Spectroscopy | 99.2 - 100.8% | 0.93 - 1.38% (Intra-day & Inter-day) | ijpar.com |
| Flow Injection with Potentiometric Detection | 90.8 - 97.4% | 0.62 - 1.04% | yildiz.edu.tr |
| SPE-Tandem Mass Spectrometry | - | <6% (Intra-assay), <10% (Inter-assay) | nih.gov |
| RP-HPLC | 99.51 - 99.52% | <2% | ijrpb.com |
| HPLC-PDA | %error ≤14.08 | %RSD ≤4.48 | researchgate.net |
| EEM Fluorescence with SWATLD | 91.0 - 106.2% | <8.6% | rsc.org |
For robustness, studies have shown that deliberate changes in parameters like mobile phase flow rate and wavelength in HPLC methods for sulfamethoxazole did not significantly impact the results, which remained within acceptance limits. ijrpb.com Selectivity is demonstrated by ensuring that no interference occurs from other components in the sample matrix, such as excipients in pharmaceutical formulations or other antibiotics and ions in environmental samples. rsc.orgijrpb.com
Future Research Directions and Unanswered Questions
The widespread presence of sulfamethoxazole (B1682508) in the environment, coupled with the growing threat of antimicrobial resistance, necessitates a forward-looking research agenda. While significant progress has been made in understanding its environmental fate and effects, several critical knowledge gaps remain. Future research must focus on developing a more nuanced understanding of its degradation, long-term ecological impacts, and the complex mechanisms of resistance. This section outlines key areas where further investigation is crucial to mitigate the environmental and public health risks associated with sulfamethoxazole sodium.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting sulfamethoxazole sodium in environmental water samples, and what are their limitations?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity (detection limits <10 ng/L) and specificity. However, matrix effects from organic matter can interfere with quantification, necessitating solid-phase extraction (SPE) for sample cleanup. Researchers should also analyze metabolites (e.g., N4-acetyl-sulfamethoxazole) to fully assess environmental persistence .
Q. How can researchers assess the purity and stability of sulfamethoxazole sodium in laboratory-prepared solutions?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 265 nm is standard. Stability studies should include accelerated degradation tests under varying pH (3–9), temperature (25–60°C), and light exposure. Sodium phosphate buffers (pH 7.4) are recommended for simulating physiological conditions. Degradation products must be identified using mass spectrometry .
Q. What experimental approaches are used to evaluate sulfamethoxazole sodium’s binding affinity to serum albumin?
- Methodology : Equilibrium dialysis or ultrafiltration coupled with UV-Vis spectroscopy quantifies unbound drug fractions. Basic protocols involve incubating sulfamethoxazole with bovine serum albumin (BSA) at physiological pH (7.4) and temperature (37°C). Data interpretation requires Scatchard plots to estimate association constants (e.g., k₁ ≈ 29×10⁶ M⁻¹ for high-affinity sites) .
Q. What are the key considerations for designing in vitro studies on sulfamethoxazole sodium’s antimicrobial efficacy?
- Methodology : Use standardized bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution assays per CLSI guidelines. Account for pH-dependent solubility: sulfamethoxazole sodium is more soluble in alkaline conditions. Synergistic effects with trimethoprim (1:5 ratio) should be tested using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Advanced Research Questions
Q. How can researchers resolve contradictory data on sulfamethoxazole sodium’s binding parameters across different experimental conditions?
- Methodology : Perform sensitivity analyses using nonlinear regression models to account for variables like pH, ionic strength, and competing ligands (e.g., fatty acids). Advanced techniques like fluorescence quenching or isothermal titration calorimetry (ITC) provide complementary data on binding thermodynamics. Cross-validate results with molecular docking simulations to identify key amino acid residues in albumin .
Q. What statistical frameworks are appropriate for meta-analyses of sulfamethoxazole sodium’s clinical efficacy in diverse populations?
- Methodology : Follow COSMOS-E guidelines for systematic reviews of observational studies. Use random-effects models to pool odds ratios (ORs) for treatment outcomes, adjusting for covariates like renal function and genetic polymorphisms (e.g., CYP2C9 variants). Stratify analyses by study design (cohort vs. case-control) and assess heterogeneity via I² statistics. Dose-response meta-analyses require individual patient data (IPD) to model nonlinear effects .
Q. How should researchers design clinical trials to investigate sulfamethoxazole sodium-induced methemoglobinemia in vulnerable populations?
- Methodology : Employ adaptive trial designs with predefined stopping rules for adverse events (AEs). Prioritize pediatric or G6PD-deficient cohorts, using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with methemoglobin levels. Incorporate pulse oximetry and co-oximetry for real-time monitoring. Retrospective analysis of EHR data can identify risk factors (e.g., concurrent nitric oxide therapy) .
Q. What methodologies are effective for quantifying sulfamethoxazole sodium’s interaction with co-administered drugs (e.g., diclofenac) in vitro?
- Methodology : Competitive binding assays using fluorescence displacement (e.g., warfarin as a probe for Sudlow site I on albumin). Synchrotron radiation circular dichroism (SRCD) can detect conformational changes in albumin. For pharmacokinetic interactions, use hepatic microsomes to assess CYP450 inhibition (e.g., CYP2C8/9) via LC-MS/MS metabolite profiling .
Q. How can researchers address gaps in understanding sulfamethoxazole sodium’s environmental transformation pathways?
- Methodology : Employ stable isotope-labeled sulfamethoxazole (¹³C/¹⁵N) in microcosm studies to track degradation products. Use high-resolution mass spectrometry (HRMS) and NMR to characterize novel metabolites. Combine with qPCR to assess microbial gene expression (e.g., sul1, sul2) in biofilms exposed to sub-inhibitory concentrations .
Methodological Notes
- Data Triangulation : Cross-reference in vitro, in vivo, and computational data to validate mechanisms (e.g., protein binding vs. clinical PK) .
- Confounding Variables : In environmental studies, control for wastewater treatment plant (WWTP) discharge patterns and seasonal hydrological changes .
- Ethical Compliance : For clinical studies, ensure protocols align with EMA/FDA guidelines for vulnerable populations, including informed consent frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
